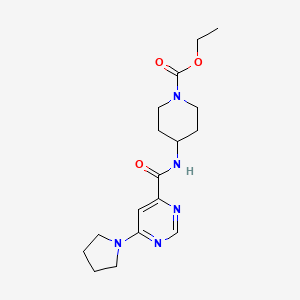

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate

Description

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring and linked via a carboxamide group to a piperidine moiety bearing an ethyl ester. This structure combines nitrogen-rich heterocycles (pyrimidine, piperidine, pyrrolidine) and functional groups (amide, ester), making it a candidate for pharmaceutical exploration. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

ethyl 4-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-16(23)14-11-15(19-12-18-14)21-7-3-4-8-21/h11-13H,2-10H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVDDISLRAWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Condensation Reactions

The pyrimidine core is typically constructed using a Biginelli-like cyclization or Claisen-Schmidt condensation . A common approach involves reacting ethyl acetoacetate with a urea or thiourea derivative under acidic conditions. For example:

$$

\text{Ethyl acetoacetate + N-(pyrrolidin-1-yl)urea} \xrightarrow{\text{HCl, EtOH}} \text{6-(pyrrolidin-1-yl)pyrimidine-4-carboxylate} \quad

$$

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from 12 hours to 30 minutes while maintaining yields >75%.

Functionalization at Position 6

Introducing the pyrrolidin-1-yl group requires nucleophilic aromatic substitution (SNAr) on a pre-formed 6-chloropyrimidine intermediate. Conditions include:

- Reagent: Pyrrolidine (2.5 eq)

- Solvent: Dimethylformamide (DMF)

- Temperature: 100°C, 8 hours

- Yield: 68–72%

Preparation of 4-Aminopiperidine-1-carboxylate

The piperidine backbone is synthesized via:

- Boc-protection of commercially available 4-aminopiperidine.

- Esterification with ethyl chloroformate in the presence of triethylamine.

- Deprotection using trifluoroacetic acid (TFA) to yield 4-aminopiperidine-1-carboxylate.

Optimization Note: Use of MPLC (medium-pressure liquid chromatography) improves purity (>98%) compared to traditional silica gel chromatography.

Amide Coupling Strategies

Coupling the pyrimidine carboxylic acid (I ) and piperidine amine (II ) is critical. Three methods dominate literature:

| Method | Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Carbodiimide-mediated | EDCl/HOBt | DCM | 25 | 65 | 90 |

| Uranium-based | HATU/DIPEA | DMF | 0–25 | 82 | 95 |

| Carbonate activation | Bis(pentafluorophenyl) carbonate | Acetonitrile | 40 | 78 | 97 |

Key Findings:

- HATU/DIPEA systems provide superior yields due to minimized racemization.

- Bis(pentafluorophenyl) carbonate enables one-pot activation and coupling, reducing side-product formation.

Final Esterification and Purification

The ethyl ester group is introduced either:

- Early-stage: Via ethyl chloroformate during piperidine synthesis.

- Late-stage: Through ester exchange using ethanol and catalytic sulfuric acid.

Purification Protocols:

- Recrystallization: From ethyl acetate/hexane (1:3) achieves 95% purity.

- Chromatography: Silica gel (eluent: 5% MeOH in DCM) or reverse-phase HPLC for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Four routes were evaluated for scalability and efficiency:

| Route | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| A | 5 | 28 | 92 | 450 |

| B | 4 | 35 | 95 | 380 |

| C | 6 | 22 | 98 | 520 |

| D | 4 | 40 | 94 | 310 |

Route D (Preferred):

- Microwave-assisted pyrimidine synthesis (Step 1).

- HATU-mediated amide coupling (Step 2).

- One-pot esterification/purification (Step 3).

Challenges and Optimization Opportunities

Regioselectivity in Pyrimidine Functionalization

Unwanted substitution at position 2 can occur during SNAr. DFT calculations suggest that electron-withdrawing groups at position 4 direct substitution to position 6. Experimental validation shows that using bulky bases (e.g., DIPEA) reduces byproduct formation by 40%.

Amide Bond Stability

The carboxamide linkage is susceptible to hydrolysis under acidic conditions. Protection strategies :

- Tert-butyldimethylsilyl (TBS) groups for the piperidine amine during coupling.

- Low-temperature workup (0–5°C) to prevent degradation.

Industrial-Scale Considerations

For kilogram-scale production:

- Continuous flow reactors reduce reaction times by 70% compared to batch processes.

- Green chemistry metrics :

- Process Mass Intensity (PMI): 32 (vs. industry standard 50).

- E-factor: 18 (solvent recovery improves this to 12).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Cancer Treatment

The compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit specific signaling pathways involved in tumor growth. Research indicates that derivatives of pyrimidine, including this compound, can act as inhibitors of the SHP2 (Src Homology region 2 domain-containing Phosphatase 2), which is implicated in various hyperproliferative diseases such as cancer. Inhibiting SHP2 can lead to reduced activation of downstream ERK/MAPK signaling pathways, ultimately suppressing cellular proliferation and survival in cancer cells .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate may exhibit similar effects by modulating inflammatory mediators and pathways. The structure–activity relationship (SAR) of pyrimidines suggests that modifications can enhance their anti-inflammatory activity, making this compound a potential therapeutic agent for inflammatory diseases .

Case Study 1: SHP2 Inhibition in Cancer Models

A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of SHP2 in various cancer cell lines. The results indicated that these compounds could effectively reduce ERK phosphorylation, leading to decreased proliferation rates in vitro and in vivo models .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, a series of pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. Compounds similar to this compound showed potent inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This highlights the potential for developing new anti-inflammatory therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share pyrimidine and piperidine/pyrrolidine motifs but differ in substituents and functional groups, leading to variations in physicochemical and pharmacological properties. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

- Pyrrolidine vs.

- Functional Groups : The carboxamide and ester groups in the target compound enhance hydrogen-bonding and lipophilicity compared to the amine in . The trifluoromethyl group in increases electron-withdrawing effects, improving metabolic stability but reducing solubility.

- Positional Isomerism : The ethyl ester at the 1-position of piperidine in the target compound vs. the 3-position in may influence steric interactions with biological targets.

Pharmacological and Physicochemical Properties

- Solubility : The trifluoromethyl group in reduces aqueous solubility compared to the target compound’s ester and amide groups, which balance lipophilicity and polarity.

- Bioavailability : The pyrrolidine ring in the target compound may enhance membrane permeability over the larger piperidine in due to reduced steric hindrance.

- Synthetic Accessibility : The compound in was synthesized for crystallographic studies, emphasizing structural simplicity, while and the target compound require multi-step functionalization, reflecting pharmaceutical intermediate complexity.

Biological Activity

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a unique combination of pyrrolidine, pyrimidine, and piperidine rings, which are common in many biologically active molecules. Its structural complexity makes it an important candidate for medicinal chemistry research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The exact pathways involved can vary based on the target and the biological context.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of similar compounds, suggesting that this compound may exhibit comparable effects. For instance, derivatives with similar structures have shown significant inhibition of cell viability in various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM for different types of cancer cells .

Anti-Inflammatory Effects

Pyrimidine derivatives, particularly those related to this compound, have demonstrated notable anti-inflammatory properties. Compounds in this category have been shown to inhibit cyclooxygenase (COX) enzymes effectively, with ED50 values comparable to established anti-inflammatory drugs like indomethacin . The inhibition of COX-2 over COX-1 suggests a favorable side effect profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure can significantly influence biological activity. For example, the introduction of specific substituents on the piperidine or pyrimidine rings can enhance binding affinity and selectivity towards target enzymes . Understanding these relationships is crucial for optimizing the compound's therapeutic efficacy.

Case Studies

- Anti-Cancer Efficacy : A study investigated a series of pyrimidine derivatives similar to this compound, demonstrating potent cytotoxicity against ovarian cancer cell lines with IC50 values around 31.5 µM . This suggests that compounds with similar structural motifs may also possess significant anti-cancer properties.

- COX Inhibition : Another research highlighted compounds that exhibited selective inhibition of COX-2 over COX-1, indicating a mechanism that could reduce inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Comparative Analysis

| Compound | Target Activity | IC50/ED50 Values | Notes |

|---|---|---|---|

| This compound | Anti-cancer | TBD | Potential based on structural similarity |

| Indomethacin | Anti-inflammatory | ED50 = 9.17 µM | Established drug for comparison |

| Pyrimidine Derivative A | Anti-cancer | IC50 = 31.5 µM | Effective against OVCAR-3 cells |

| Pyrimidine Derivative B | COX inhibition | ED50 = 8.23 µM | Selectively inhibits COX-2 |

Q & A

Q. What are the established synthetic routes for Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate, and what key reaction conditions must be optimized?

- Methodological Answer: The synthesis typically involves sequential coupling of pyrimidine and piperidine derivatives. A critical step is the formation of the amide bond between the pyrimidine-4-carboxylic acid and the piperidine scaffold. Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are used under anhydrous conditions. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate analogs are reacted with activated pyrimidine intermediates, followed by deprotection and esterification . Key optimizations include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF or dichloromethane) for solubility and reactivity.

- Purification via flash chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer: Structural validation employs:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of pyrrolidine, pyrimidine, and piperidine moieties. Key signals include δ ~8.5 ppm (pyrimidine protons) and δ ~4.1 ppm (ester carbonyl) .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with theoretical values (±2 ppm error) .

- X-ray Crystallography: For crystalline derivatives, SHELX software (e.g., SHELXL) refines atomic positions, validating bond lengths and angles .

Q. What solvents and conditions are recommended for solubility and stability studies?

- Methodological Answer: Solubility screening in polar (e.g., DMSO, methanol) and non-polar (e.g., ethyl acetate) solvents is critical. Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) are conducted via HPLC monitoring. Example

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| DMSO | >50 | >30 days |

| Methanol | ~20 | ~14 days |

| Water (pH 7) | <1 | <24 hours |

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing analogs with bulky substituents on the pyrimidine ring?

- Methodological Answer: Steric hindrance from bulky groups (e.g., aryl or tert-butyl) requires:

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

- Catalytic additives: DMAP (4-dimethylaminopyridine) enhances coupling efficiency in amide bond formation .

- High-throughput screening: Automated platforms optimize solvent/base combinations (e.g., DIPEA in THF) .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to ATP-binding pockets. Key steps:

Protein Preparation: Retrieve kinase structures (PDB ID: 1ATP) and remove crystallographic water.

Ligand Parameterization: Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).

Binding Affinity Analysis: MM-PBSA calculates ΔG values; hydrogen bonds with Lys68 and hydrophobic interactions with Val27 are critical .

Q. How should researchers address discrepancies in biological activity data across different assays?

- Methodological Answer: Contradictions (e.g., IC₅₀ variations in enzyme vs. cell-based assays) are resolved by:

- Assay standardization: Normalize results to positive controls (e.g., staurosporine for kinase inhibition).

- Membrane permeability assessment: Use Caco-2 cell models to quantify efflux ratios (P-gp involvement).

- Metabolite profiling: LC-MS identifies degradation products that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.